molecular formula C7H6O2 B117250 4-Hydroxybenzaldehyde CAS No. 123-08-0

4-Hydroxybenzaldehyde

Cat. No.: B117250
CAS No.: 123-08-0
M. Wt: 122.12 g/mol
InChI Key: RGHHSNMVTDWUBI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Hydroxybenzaldehyde (4-HBd) is an organic compound that has been found to have several targets in biological systems. It has been suggested to improve insulin resistance and inhibit cholinesterase . It is also used for the treatment of headaches, dizziness, and convulsions .

Mode of Action

The mode of action of 4-HBd involves its interaction with its targets, leading to various changes in cellular functions. For instance, it has been found to induce cell migration via the activation of various keratinocyte migration factors . In the Dakin oxidation, 4-HBd reacts with hydrogen peroxide in base to form hydroquinone .

Biochemical Pathways

4-HBd is involved in several biochemical pathways. It is prepared by the reaction of phenol with chloroform, which gives isomeric hydroxybenzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde . It is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . In prokaryotes, HCA catabolism occurs via four major pathways: side-chain reduction, non-oxidative decarboxylation, non-β-oxidation, and β-oxidation .

Pharmacokinetics

The pharmacokinetics of 4-HBd have been studied in normal and cerebral ischemia-reperfusion injury (CIRI) rats. After gavage of 4-HBd in these rats, it was widely distributed to all tissues (heart, liver, spleen, lung, kidney, and brain) in both the equilibrium and elimination phases . The absolute bioavailability of 4-HBd was 5.33% . Furthermore, 4-HBd was rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) after administration in both the control and MCAO/R groups .

Result of Action

The result of the action of 4-HBd is seen in its various effects on cellular functions. For instance, it has been found to induce cell migration via the activation of various keratinocyte migration factors . It also has an active role in the antioxidation and GABAergic neuromodulation of the rat brain .

Biochemical Analysis

Biochemical Properties

4-Hydroxybenzaldehyde interacts with various enzymes and biomolecules. For instance, it is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . In the Dakin oxidation, this compound reacts with hydrogen peroxide in base to form hydroquinone .

Cellular Effects

This compound has been found to promote keratinocyte cell migration and invasion by increasing focal adhesion kinase and Src activity . It also promotes wound healing and re-epithelialization in an in vivo excision wound animal model .

Molecular Mechanism

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group (-OH) and an aldehyde group (-CHO) at the para position relative to each other . This structural configuration imparts distinct reactivity to the molecule, making it suitable for various chemical reactions, including oxidation, reduction, and condensation processes .

Temporal Effects in Laboratory Settings

This compound is relatively stable under normal conditions . It can undergo oxidation to form p-hydroxybenzoic acid or undergo condensation reactions to form various Schiff bases . These properties make it a versatile intermediate in organic synthesis .

Dosage Effects in Animal Models

In animal models, this compound has shown to accelerate wound healing . The combination of this compound and platelet-derived growth factor subunit B homodimer showed synergistic effects in promoting wound healing .

Metabolic Pathways

This compound is involved in the biosynthesis of phenolic compounds . It is formed from 4-coumaroyl-CoA forming 4-benzaldehyde by the action of 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH). Further hydroxylation forms 3,4-dihydroxybenzadehyde by hydroxybenzaldehyde synthase (HBS) from this compound .

Transport and Distribution

Given its solubility in water , it is likely to be transported across cell membranes and distributed within the cell.

Comparison with Similar Compounds

Properties

IUPAC Name

4-hydroxybenzaldehyde
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InChI

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H
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InChI Key

RGHHSNMVTDWUBI-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)O
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Molecular Formula

C7H6O2
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Related CAS

65581-83-1
Record name Benzaldehyde, 4-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID8059552
Record name p-Hydroxybenzaldehyde
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Molecular Weight

122.12 g/mol
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Physical Description

Solid; Sublimes at atmospheric pressure without decomposition; [Merck Index] Light brown crystalline solid; [Aldrich MSDS], Solid, Beige powder; vanillic/nutty odour
Record name p-Hydroxybenzaldehyde
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Boiling Point

310.00 to 311.00 °C. @ 760.00 mm Hg
Record name P-Hydroxybenzaldehyde
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Solubility

8.45 mg/mL at 25 °C, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol)
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CAS No.

123-08-0, 201595-48-4
Record name 4-Hydroxybenzaldehyde
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Record name Benzaldehyde, 4-hydroxy-
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Record name 4-HYDROXYBENZALDEHYDE
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Melting Point

117 °C
Record name P-Hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

9.3 g of 4-hydroxyphenylglycolic acid in the form of the monohydrate (molecular weight 186) are dissolved in 50 g of water, and 82 g of an aqueous 20% FeCl3 solution are added over a period of 20 to 30 minutes at 75° to 80° C., initiating a vigorous evolution of carbon dioxide which stops after another 30 minutes at 100° C. The reaction takes place at a pH-value of from 2 to 0.8. Most of the 4-hydroxybenzaldehyde formed crystallises out of the acid oxidation solution on cooling to 0° C. and is filtered off under suction. The residual 4-hydroxy benzaldehyde is removed from the cold aqueous mother liquor by repeated extraction with benzene. Most of the p-hydroxybenzaldehyde is added to the benzene solution thus obtained, most of the benzene evaporated off and pure 4-hydroxybenzaldehyde precipitated in crystalline form either with light petrol or with cyclohexane.
Quantity
9.3 g
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reactant
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Name
monohydrate
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0 (± 1) mol
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solvent
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Quantity
50 g
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solvent
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Name
FeCl3
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Synthesis routes and methods II

Procedure details

5 μl membranes isolated as described in Halkier et al, Archives of Biochemistry and Biophysics 322: 369-377, 1995, from E. coli expressing “12” was reconstituted with 0.225 units NADPH-cytochrome P450-reductase, 50 μg NADPH, 42 nCi p-hydroxyphenylacetaldehyde oxime, and 100 μg dilaurylphosphatidylcholine in a total volume of 100 μl of 30 mM Tricine pH 7.9. After incubation at 30° C. for 30 minutes the reaction mixture was applied to a TLC plate and analyzed as described above. Reconstitution of membranes from E. coli expressing “12” resulted in the accumulation of p-hydroxybenzaldehyde which is the stable dissociation product of p-hydroxymandelonitrile, the last intermediate in the biosynthesis of the cyanogenic glucoside dhurrin. This shows that demonstrates that “12” is the cytochrome P450 that catalyzes the conversion of p-hydroxyphenylacetaldehyde oxime to p-hydroxymandelonitrile. The cDNA is designated P450OX. A clone comprising the described cDNA of P450OX has been deposited on Jan. 10, 1997 with the DSMZ-Deutsche Sammlung von Mikroorganismen und Zellkulturen GmbH, Mascheroder Weg 1b, D-38124 Braunschweig, under the accession number DSM 11367.
Name
Quantity
0 (± 1) mol
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reactant
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Quantity
50 μg
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reactant
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[Compound]
Name
dilaurylphosphatidylcholine
Quantity
100 μg
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The synthesized emeraldine base oligomer in an amount of 0.2 g was slowly sprinkled over a 250 ml beaker containing 150 ml tetrahydrofuran in a BRANSON ultrasonic bath. The polyaniline solution was then transferred to a 500 ml flask with flux condenser and thermometer adaptor and heated with stirring to 60° C. in a heating bath. A separate solution of 1 g (0.0082 mol) p-hydroxybenzaldehyde in 50 ml absolute ethanol was prepared and slowly added via a dropping funnel to the polyaniline solution. The reaction was allowed to proceed for at least 3 days and then transferring the reaction mixture to a rotovap flask and stripping the solvent. The greenish blue powder was thoroughly ether washed and soxhlet extracted for at least 3 days with ether. The fully washed product was vacuum dried in an oven at 60° C. and characterized by NMR, Infrared, Ultraviolet, TGA, DSC,GPC, EA and x-ray spectroscopy. Reduction with sodium borohydride and lithium hydride was achieved by reflux with the endcapped polymer in dimethylformamide, cooling the mixture, pouring ethanol and then filtering, air drying, recrystallizing in methanol and characterizing the reduced base.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
polyaniline
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0 (± 1) mol
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polyaniline
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzaldehyde
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4-Hydroxybenzaldehyde
Reactant of Route 3
4-Hydroxybenzaldehyde
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4-Hydroxybenzaldehyde
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4-Hydroxybenzaldehyde
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4-Hydroxybenzaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Hydroxybenzaldehyde?

A1: this compound has the molecular formula C₇H₆O₂ and a molecular weight of 122.12 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include:

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and identification. []

Q3: What is the solubility of this compound in common solvents?

A: this compound exhibits varying solubility depending on the solvent and temperature. It shows low solubility in water but higher solubility in alcohols like ethanol, propanol, and butanol. [, , , ] Increasing temperature generally enhances its solubility in these solvents.

Q4: Are there alternative methods to enhance the solubility of this compound?

A: Yes, research has explored cosolvents like ethanol, ethyl acetate, and acetone to improve the solubility of this compound in supercritical carbon dioxide. []

Q5: Does the solubility of this compound derivatives vary?

A: Yes, the solubility can be influenced by the nature and position of substituents on the aromatic ring. For example, brominated derivatives generally exhibit lower solubility compared to this compound. [, ]

Q6: What are some notable applications of this compound in organic synthesis?

A6: this compound serves as a versatile building block in synthesizing various compounds:

  • Pharmaceuticals: It's a precursor to drugs like Tolterodine (used to treat overactive bladder) and other pharmaceuticals. []
  • Polymers: It's used in synthesizing polymers with desirable properties, such as enhanced thermal stability. []
  • Flame Retardants: It's employed in creating flame-retardant materials by incorporating it into polymers like epoxy resins. []

Q7: Can this compound participate in catalytic reactions?

A7: While not typically used as a catalyst itself, this compound plays a role in reactions involving catalysts:

  • Heterogeneous Catalysis: Studies have investigated its oxidation to 4-hydroxybenzoic acid using catalysts like H4SiW12O40/SiO2. []
  • Biocatalysis: Hairy root cultures of Polygonum multiflorum have been explored for the biotransformation of this compound and its derivatives. []

Q8: How do structural modifications of this compound impact its activity?

A8: Modifications, particularly substitutions on the aromatic ring, significantly influence its properties and biological activity:

  • Position of Substituents: The position of halogens (e.g., bromine) can alter solubility [, ] and potentially influence interactions with enzymes. []
  • Electronic Effects: Electron-withdrawing or -donating groups can modify reactivity and potentially affect binding affinities to biological targets. [, ]

Q9: Are there specific modifications that enhance its inhibitory activity against cholinesterases?

A: Yes, research shows that introducing difunctional groups to this compound can enhance its inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests potential for developing novel cholinesterase inhibitors based on modified this compound structures. []

Q10: What are the known biological activities of this compound?

A10: Research indicates a range of activities:

  • Antioxidant Activity: It exhibits antioxidant properties, potentially contributing to its health benefits. []
  • Anti-tumor Activity: Studies have explored its potential as an anti-tumor agent, though more research is needed to establish its efficacy and safety in humans. []
  • Cholinesterase Inhibition: Derivatives of this compound have shown promising inhibitory activity against AChE and BChE, suggesting potential for treating neurodegenerative diseases. []

Q11: Is this compound found naturally, and if so, where?

A: Yes, it occurs naturally in various plants. For example, it is found in Vanilla planifolia where it acts as an intermediate in the biosynthesis of vanillin. []

Q12: How does this compound contribute to the aroma of certain foods and beverages?

A: It contributes to the characteristic flavors and aromas of various foods and beverages, including vanilla. In Vanilla planifolia, it is a key precursor in the biosynthetic pathway leading to vanillin. []

Q13: Are there any environmental concerns associated with this compound?

A13: While it's a naturally occurring compound, research is needed to assess its potential environmental impact fully:

    Q14: What are some potential strategies for mitigating any negative environmental impact?

    A14: Several strategies can be considered:

      Q15: How is this compound typically quantified in various matrices?

      A: High-performance liquid chromatography (HPLC) coupled with UV-vis detection is a widely used technique for quantifying this compound in different matrices, including plant extracts. [, ]

      Q16: Are there alternative methods for the simultaneous determination of this compound and its derivatives?

      A: Yes, spectrophotometric techniques like first derivative ratio spectrophotometry, derivative ratio spectrophotometry-zero crossing, and simultaneous equation methods are available for analyzing mixtures of this compound and its derivatives. [, ]

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